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Compound of Interest

1-[(2-
Compound Name:

bromophenoxy)acetyl]piperidine

cat. No.: B5659959

Chemical Identity & Structural Architecture

This compound represents a privileged scaffold in drug discovery, combining a lipophilic
piperidine ring with an electron-rich bromophenoxy moiety via a flexible acetyl linker.[1] The
ortho-bromo substituent introduces specific steric constraints and halogen-bonding potential
that differentiate it from its para-substituted analogs.[1]

Parameter Technical Specification

IUPAC Name 1-[2-(2-Bromophenoxy)acetyl]piperidine
Molecular Formula C13H16BrNO2

Molecular Weight 298.18 g/mol

SMILES BrC1=CC=CC=C10CC(=0O)N2CCCCC2

Acid Precursor: 1878-67-7 (2-
Component CAS Bromophenoxyacetic acid)Amine Precursor:
110-89-4 (Piperidine)

Kev Moiet Phenoxyacetamide (Linker), Piperidine
ey Moie
Y y (Headgroup), o-Bromoaryl (Tail)

3D Conformational Analysis
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The ortho-bromo group forces the phenoxy ring out of planarity relative to the acetyl linker due
to steric repulsion with the ether oxygen lone pairs. This "twisted" conformation is critical for
binding selectivity in protein pockets, preventing the flat stacking interactions seen in non-
halogenated analogs.[1]

Physicochemical Profile (Calculated)

These parameters dictate the compound's behavior in biological assays and formulation.

Property Value / Prediction Implication for Drug Design

Moderate lipophilicity; likely

cLogP 26-29
CNS penetrant.[1]
High membrane permeabilit
TPSA 29.5 Az 9 _p Y
(Rule of 5 compliant).[1]
Acts purely as an H-bond
H-Bond Donors 0 acceptor (Amide C=0, Ether
0).[1]
Key interaction points for
H-Bond Acceptors 2 i ) )
serine/threonine residues.[1]
Flexible linker allows induced-
Rotatable Bonds 3 e
fit binding.[1]
- Low (Water); High (DMSO, Requires organic co-solvents
Solubility )
DCM) (DMSO) for bio-assays.

Synthetic Methodologies

Two primary routes exist for the synthesis of 1-[(2-bromophenoxy)acetyl]piperidine. Route B
is generally preferred for high-throughput library generation due to the commercial availability
of the chloroacetyl intermediate.[1]

Reaction Scheme (Graphviz)
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Figure 1: Retrosynthetic analysis showing convergent (Route A) and linear (Route B) pathways.

Detailed Protocol: Route B (Williamson Ether Synthesis)

This method avoids the potential for side reactions associated with activating the bulky 2-
bromophenoxyacetic acid.

Reagents:

2-Bromophenol (1.0 eq)

2-Chloro-1-(piperidin-1-yl)ethanone (1.1 eq)

Potassium Carbonate (K2COs, 2.0 eq, anhydrous)

Potassium lodide (KI, 0.1 eq, catalytic)

Solvent: Acetone or Acetonitrile (MeCN)
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Step-by-Step Workflow:

» Activation: Charge a round-bottom flask with 2-bromophenol (10 mmol) and anhydrous
K2COs (20 mmol) in acetone (50 mL). Stir at room temperature for 15 minutes to generate
the phenoxide anion.

» Alkylation: Add 2-chloro-1-(piperidin-1-yl)ethanone (11 mmol) and catalytic KI. The KI
facilitates the Finkelstein exchange in situ, generating the more reactive iodo-species.[1]

o Reflux: Heat the mixture to reflux (56°C for acetone) for 6—8 hours. Monitor via TLC (Mobile
phase: Hexane/EtOAc 3:1).[1]

o Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

 Purification: Dissolve the residue in DCM, wash with 1M NaOH (to remove unreacted
phenol) and brine. Dry over MgSOa.[1] If necessary, purify via silica gel column
chromatography (Gradient: 0-20% EtOAc in Hexane).[1]

Medicinal Chemistry Applications

The phenoxyacetyl-piperidine motif is a versatile pharmacophore found in several bioactive
classes.

A. Analgesic & Anti-Inflammatory Agents

Derivatives of phenoxyacetic acid are established COX inhibitors.[1] The piperidine amide
modification improves lipophilicity and blood-brain barrier (BBB) penetration compared to the
free acid.

e Mechanism: The phenoxy moiety mimics the arachidonic acid backbone, while the ortho-
bromo group can occupy hydrophobic pockets in COX-1/COX-2 enzymes, potentially
enhancing selectivity.[1]

B. Receptor Modulation (Sigma & Histamine)

Piperidine-linked aromatics are classic ligands for Sigma-1 (

) and Histamine H3 receptors.[1][2]
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e Pharmacophore Alignment: The basic nitrogen of the piperidine (at physiological pH, though
reduced in amide form, the ethyl amine analog is the primary target here) serves as a cation-
pi interaction site. In the amide form described here, the molecule often acts as a neutral
allosteric modulator or a prodrug precursor.[1]

C. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "fragment” for screening libraries:
» Ligand Efficiency (LE): High.[1]

o Synthetic Tractability: The bromine atom provides a handle for further diversification (e.g.,
Suzuki-Miyaura coupling) to expand the library into bi-aryl systems.

Spectroscopic Characterization (Expected)

To validate the synthesis, the following spectral signatures should be observed:
e H-NMR (CDCls, 400 MHz):

o 0 6.8 7.6 ppm: Multiplets (4H, Ar-H).[1] Look for the downfield shift of the proton ortho to
the ether linkage.[1]

o 0 4.7 ppm: Singlet (2H, -O-CH2-CO-). This peak is diagnostic for the phenoxyacetyl linker.
[1]

o 0 3.4 — 3.6 ppm: Broad multiplets (4H, piperidine N-CH2).[1]
o 6 1.5-1.7 ppm: Multiplets (6H, piperidine C-CH2-C).[1]
e MS (ESI):

o [M+H]*: Peaks at m/z 298 and 300 (1:1 ratio due to 7°Br/?1Br isotope pattern).

References

o BenchChem.Application Notes and Protocols for Reactions Involving 2-Chloro-1-(2,4,5-
trichlorophenyl)ethanone. (General protocol for phenoxyacetyl synthesis).
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o Pallavi, H. M., et al. (2009).[1] "Synthesis, Characterization of Novel N'(2-
Phenoxyacetyl)Nicotinohydrazide...". Bioorganic & Medicinal Chemistry Letters. (Describes
phenoxyacetyl scaffold utility).

e Lazewska, D., et al. (2022).[1] "Structural and Molecular Insight into Piperazine and
Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.”" ACS Chemical
Neuroscience.[1]

e PubChem.1-(Bromoacetyl)piperidine Compound Summary. (Precursor data).[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Monograph: 1-[(2-
Bromophenoxy)acetyl]piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5659959#1-2-bromophenoxy-acetyl-piperidine-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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